4-Bromo-2-propoxyphenylboronic acid
Description
4-Bromo-2-propoxyphenylboronic acid (CAS: 1020050-87-6) is a boronic acid derivative with a bromine atom and a propoxy group substituted at the 4- and 2-positions of the phenyl ring, respectively. Its molecular formula is C₉H₁₂BBrO₃, and it is classified as an arylboronic acid, a class of compounds widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Notably, this compound has been listed as a discontinued product by suppliers such as CymitQuimica, limiting its commercial availability . Its structural features—specifically the bromine substituent (electron-withdrawing) and propoxy group (electron-donating)—influence its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C9H12BBrO3 |
|---|---|
Molecular Weight |
258.91 g/mol |
IUPAC Name |
(4-bromo-2-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H12BBrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 |
InChI Key |
DNQCJHQDKFIFQG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OCCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxyphenylboronic acid typically involves the borylation of an aryl halide. One common method is the reaction of 4-bromo-2-propoxyphenylmagnesium bromide with a boron-containing reagent such as trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-propoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Bromo-2-propoxyphenylboronic acid has several applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in biochemical studies.
Industry: This compound can be used in the development of advanced materials and as a precursor for various functionalized molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propoxyphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl group to the palladium catalyst in Suzuki-Miyaura coupling . The boronic acid moiety can also form reversible covalent bonds with diols and other nucleophiles, which is useful in biological applications .
Comparison with Similar Compounds
(a) 3-Bromo-2-propoxyphenylboronic Acid (CAS: 848779-86-2)
(b) 4-Bromo-2-chlorophenylboronic Acid (CAS: 1046861-20-4)
(c) 4-Bromo-3-chloro-2-fluorophenylboronic Acid (CAS: 2121514-49-4)
- Structure : Additional fluorine at position 2 and chlorine at position 3.
- Applications : Fluorine’s inductive effect improves stability and bioavailability, making this compound valuable in drug discovery .
Functional Group Variations
(a) 4-(Hydroxymethyl)phenylboronic Acid
(b) 4-(Ethoxycarbonyl)phenylboronic Acid (CAS: 4334-88-7)
- Structure : Ethoxycarbonyl (-COOEt) substituent.
- Applications : The ester group allows for post-functionalization (e.g., hydrolysis to carboxylic acids), broadening utility in material science .
Heterocyclic Analogs
(4-Bromo-5-methylthiophen-2-yl)boronic Acid (CAS: 154566-69-5)
- Structure : Thiophene ring replaces benzene, with bromine and methyl groups.
- Applications : Thiophene-based boronic acids are pivotal in synthesizing conjugated polymers for organic electronics .
Data Table: Key Parameters of Analogous Compounds
Biological Activity
4-Bromo-2-propoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications, including cancer treatment, antibacterial agents, and enzyme inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites. This mechanism is particularly relevant in cancer therapy, where proteasome inhibitors can induce apoptosis in malignant cells.
- Antibacterial Activity : Some boronic acids exhibit antibacterial properties by inhibiting bacterial efflux pumps, which can enhance the efficacy of existing antibiotics against resistant strains.
- Anticancer Properties : The compound may also induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.
Anticancer Activity
A study highlighted the potential of boronic acid derivatives, including this compound, in suppressing tumor growth. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low micromolar concentrations.
Antibacterial Activity
In vitro assays demonstrated that this compound exhibits synergistic effects when combined with fluoroquinolones against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reduced significantly in the presence of this compound, indicating its potential as an adjuvant in antibiotic therapy.
Table 1: Biological Activity Summary
Table 2: MIC Values Against Staphylococcus aureus
| Compound | MIC (µg/mL) | Synergistic Effect with Ciprofloxacin |
|---|---|---|
| This compound | 3.13 | Yes |
| Ciprofloxacin | 12.5 | - |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating a dose-dependent response with IC50 values ranging from 5 to 15 µM.
- Synergistic Antibiotic Effects : Research involving Staphylococcus aureus showed that the combination of this boronic acid with ciprofloxacin resulted in a four-fold reduction in MIC, suggesting its potential as a co-treatment option for resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
